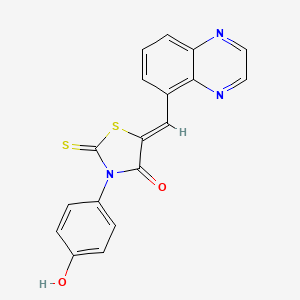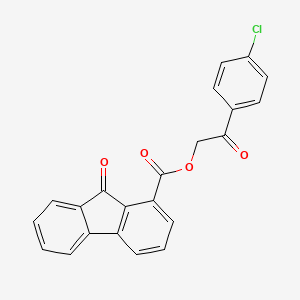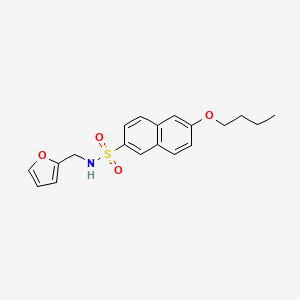![molecular formula C18H18ClN3OS B12208267 ({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene](/img/structure/B12208267.png)
({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: is a complex organic compound characterized by its unique molecular structure. This compound features a triazole ring, a chlorophenyl group, and a benzene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzene ring through coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of This compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures consistent quality and minimizes impurities.
Chemical Reactions Analysis
Types of Reactions
({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated solvents, strong bases or acids; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which ({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural compound responsible for the sweet taste of Stevia leaves.
Uniqueness
({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: stands out due to its unique combination of a triazole ring, chlorophenyl group, and benzene ring. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H18ClN3OS |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H18ClN3OS/c1-2-22-17(12-23-15-9-4-3-5-10-15)20-21-18(22)24-13-14-8-6-7-11-16(14)19/h3-11H,2,12-13H2,1H3 |
InChI Key |
IYNZSHIVFIYIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12208203.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B12208210.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12208214.png)
![2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B12208218.png)
![6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12208219.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12208223.png)
![Bicyclo[4.2.0]octan-5-one](/img/structure/B12208234.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12208237.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208245.png)

![2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B12208270.png)
![2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one](/img/structure/B12208275.png)
